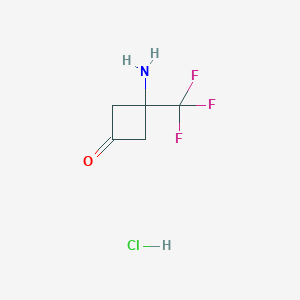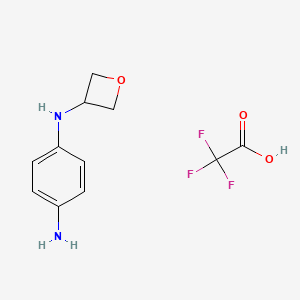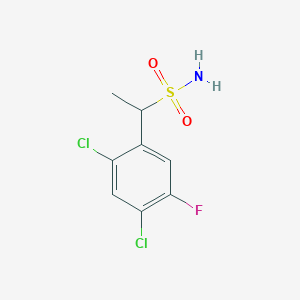![molecular formula C13H14N2O2 B13492689 1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
1-[Cbz(methyl)amino]cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate is a heterocyclic organic compound with the molecular formula C12H12N2O2. It is known for its unique structure, which includes a cyanocyclopropyl group and a carbamate ester. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate typically involves the reaction of benzyl chloroformate with N-(1-cyanocyclopropyl)-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate can form benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate oxide.
Reduction: The reduction can yield benzyl N-(1-cyanocyclopropyl)-N-methylamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for other complex molecules.
作用機序
The mechanism of action of benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The cyanocyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The carbamate ester can undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- Benzyl N-(1-cyanocyclopropyl)carbamate
- N-(1-Cyanocyclopropyl)-N-methylcarbamate
- Benzyl carbamate
Uniqueness
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate is unique due to the presence of both a cyanocyclopropyl group and a carbamate ester. This combination imparts distinctive chemical and biological properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H14N2O2/c1-15(13(10-14)7-8-13)12(16)17-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChIキー |
HWACMNPFMDYVQN-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)OCC1=CC=CC=C1)C2(CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


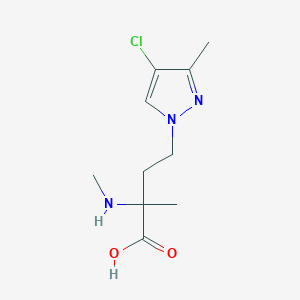
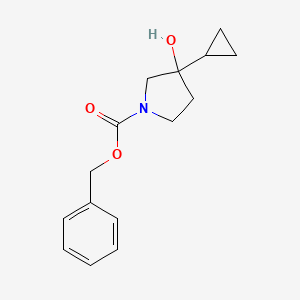
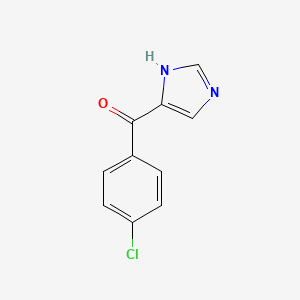

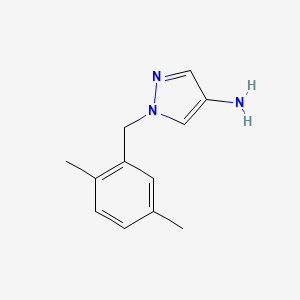
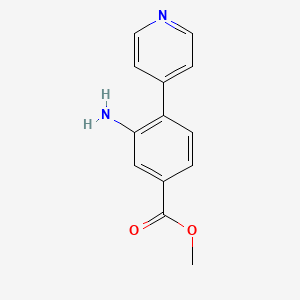
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)

